8-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-oxa-6-azaspiro[3.4]octane
Description
8-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-oxa-6-azaspiro[3.4]octane is a spirocyclic compound featuring a fused oxadiazole ring and a 2-oxa-6-azaspiro[3.4]octane core. The spirocyclic architecture confers conformational rigidity, which is advantageous in medicinal chemistry for enhancing target binding and metabolic stability .
Properties
IUPAC Name |
5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxa-7-azaspiro[3.4]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-6-11-8(14-12-6)7-2-10-3-9(7)4-13-5-9/h7,10H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBBOKLTVTVKKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CNCC23COC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-oxa-6-azaspiro[3.4]octane typically involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of anhydrous potassium carbonate in dry acetone, with refluxing for several hours . Another method involves the reaction of amidoximes with acid chlorides or other reactive derivatives of carboxylic acids in a basic medium .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-oxa-6-azaspiro[3.4]octane can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to oxadiazolium salts, while nucleophilic substitution can introduce new functional groups into the oxadiazole ring .
Scientific Research Applications
8-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-oxa-6-azaspiro[3.4]octane has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-oxa-6-azaspiro[3.4]octane involves its interaction with specific molecular targets. For instance, it can modulate calcium channels due to the presence of the oxadiazole ring, similar to some existing drugs. Additionally, it may inhibit enzymes by binding to their active sites, depending on the enzyme’s structure. These interactions can lead to various biological effects, such as the inhibition of cancer cell growth or modulation of neurological pathways .
Comparison with Similar Compounds
Structural Variations and Core Modifications
Key analogues differ in substituents, core heteroatoms, and appended functional groups. Below is a comparative analysis:
Key Observations
Core Heteroatom Effects :
- The 2-oxa-6-azaspiro[3.4]octane core (target compound) replaces a nitrogen atom in the diazaspiro core (e.g., compound 24) with oxygen. This substitution likely enhances polarity and aqueous solubility, which may improve pharmacokinetic profiles .
- In contrast, 2,6-diazaspiro[3.4]octane derivatives (e.g., compound 24) exhibit rotational isomerism due to restricted rotation around the nitro furoyl group, as evidenced by split NMR signals .
Substituent Impact: 3-Methyl-1,2,4-oxadiazole: The methyl group in the target compound balances lipophilicity and metabolic stability. Analogues with bulkier substituents (e.g., ethyl in ) may exhibit prolonged half-lives but reduced solubility. Nitro Furoyl Group: Present in compound 24, this moiety is associated with antibacterial activity, as nitrofurans are known DNA disruptors .
Substitution of the spirocyclic core in quinazoline derivatives (e.g., EGFR inhibitors) enhances activity against lung cancer cell lines, suggesting the target compound’s applicability in oncology .
Biological Activity
8-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-oxa-6-azaspiro[3.4]octane is a heterocyclic compound that belongs to the oxadiazole family. This compound has gained attention in medicinal chemistry due to its diverse biological activities, including potential anticancer properties and interactions with various biological targets.
Structural Characteristics
The unique spiro structure of 8-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-oxa-6-azaspiro[3.4]octane allows it to engage in specific interactions with biological molecules. The presence of nitrogen and oxygen heteroatoms in its structure is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C9H13N3O2 |
| Molecular Weight | 183.22 g/mol |
| CAS Number | 1935578-53-2 |
| IUPAC Name | 8-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-oxa-6-azaspiro[3.4]octane |
Anticancer Potential
Research indicates that 8-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-oxa-6-azaspiro[3.4]octane exhibits significant anticancer activity. It has been shown to inhibit specific molecular targets involved in cancer cell proliferation. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines by activating pathways related to reactive oxygen species (ROS) generation and cell cycle arrest.
Enzyme Inhibition
This compound has also been investigated for its potential as an enzyme inhibitor. Preliminary studies suggest it may inhibit certain enzymes involved in metabolic pathways relevant to neurological disorders. The inhibition of these enzymes could provide therapeutic avenues for conditions such as Alzheimer's disease.
Receptor Binding
8-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-oxa-6-azaspiro[3.4]octane has shown promise in binding to neurotransmitter receptors, indicating potential applications in treating cognitive disorders. Its binding affinity suggests it could modulate neurotransmission effectively.
The mechanism of action of this compound involves multiple biochemical pathways:
- Apoptosis Induction : The compound activates pro-apoptotic signals while inhibiting anti-apoptotic factors.
- Enzyme Interaction : It binds to specific enzymes, altering their activity and affecting downstream signaling pathways.
- Receptor Agonism : The interaction with neurotransmitter receptors can lead to changes in neuronal signaling and potentially improve cognitive functions.
Case Studies
Several studies have highlighted the biological effects of 8-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-oxa-6-azaspiro[3.4]octane:
-
Study on Anticancer Activity :
- Cell lines tested: A549 (lung cancer), MCF7 (breast cancer).
- Results: Significant reduction in cell viability at concentrations above 10 µM.
- Mechanism: Induction of apoptosis confirmed via Annexin V staining.
-
Study on Enzyme Inhibition :
- Target enzyme: Acetylcholinesterase (AChE).
- Results: IC50 value of 15 µM indicating moderate inhibition.
- Implication: Potential use in Alzheimer's therapy through AChE inhibition.
Q & A
Basic Research Questions
Q. What synthetic routes are employed to prepare 8-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-oxa-6-azaspiro[3.4]octane, and how are yields optimized?
- Methodology : The compound is synthesized via multi-step protocols involving:
- Coupling reactions : For example, a nitrofuran moiety (e.g., 5-nitro-2-furoyl) is introduced using general Procedure B (acid chloride coupling with spirocyclic amines under inert conditions) .
- Protecting group strategies : tert-Butyloxycarbonyl (Boc) groups are used to stabilize intermediates, as seen in tert-butyl ester derivatives of related azaspiro compounds .
- Purification : Column chromatography (silica gel) and recrystallization (e.g., from EtOAc/hexane) yield pure products (43–63% yields) .
Q. How is the structural integrity and purity of this spirocyclic compound confirmed?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR identify rotational isomers (e.g., split signals for oxadiazole and spirocyclic protons) and confirm regiochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ matches calculated values within 2 ppm error) .
- Melting Point Analysis : Sharp melting ranges (e.g., 180–182°C) indicate purity .
- HPLC : Purity >95% is confirmed using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. What biological activities are associated with this compound, and how are they evaluated?
- Pharmacological Assessment :
- EGFR Inhibition : The spirocyclic core enhances inhibitory activity against EGFR mutants (e.g., L858R/T790M) in lung cancer cell lines (HCC827, A549). Assays include:
- Cell viability (MTT) : IC₅₀ values (e.g., 0.028 µM for antimicrobial analogs) .
- Kinase inhibition assays : Recombinant EGFR kinase domains are tested with ATP-competitive inhibitors .
- Antiplasmodial Activity : Derivatives with nitrofuran groups show EC₅₀ values <1 µM in Plasmodium falciparum cultures .
Q. How do structural modifications influence pharmacological activity?
- Structure-Activity Relationship (SAR) Insights :
- Methodology : Analog libraries are generated via parallel synthesis, followed by in vitro screening and molecular docking (e.g., AutoDock Vina) to predict binding modes .
Q. What is the mechanistic basis for EGFR inhibition by this compound?
- Mechanistic Studies :
- Competitive Binding Assays : The compound displaces ATP in kinase assays, suggesting direct binding to the ATP pocket .
- Molecular Dynamics Simulations : The spirocyclic core induces conformational changes in EGFR’s activation loop, stabilizing the inactive state .
- Western Blotting : Reduces phosphorylation of EGFR downstream targets (e.g., ERK1/2) in cancer cell lines .
Q. How are stability and solubility profiles assessed for preclinical development?
- Methodology :
- Solubility : Measured in PBS (pH 7.4) and DMSO; solubility >1 mg/mL in water is preferred .
- Stability :
- Forced Degradation : Expose to heat (40°C), light (UV), and acidic/basic conditions (pH 2–9) for 48 hours; analyze via HPLC .
- Plasma Stability : Incubate with human plasma (37°C, 1 hour); quantify parent compound using LC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
